![molecular formula C13H22BClN2O3 B1386930 (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 913835-46-8](/img/structure/B1386930.png)
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
“(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C8H11BO2 · HCl . Its molecular weight is 186.44 .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a diethylaminoethyl group . The InChI string representation of the molecule is InChI=1S/C13H21BN2O3.ClH/c1-3-16 (4-2)10-9-15-13 (17)11-5-7-12 (8-6-11)14 (18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3, (H,15,17);1H
.
Scientific Research Applications
Drug Design and Delivery
Boronic acids, including compounds like (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride , are considered valuable in the design of new drugs and drug delivery systems. They are particularly noted for their role as boron-carriers in neutron capture therapy, a type of cancer treatment .
Sensing Applications
Boronic acids have unique interactions with cis-diols, which makes them useful in sensing applications. They can be used to create sensor molecules that improve selectivity towards specific analytes, which is crucial in various fields such as environmental monitoring and medical diagnostics .
Stability and Hydrolysis Studies
The stability of boronic acids and their esters in aqueous solutions is a significant area of study due to their marginal stability in water. Research into the hydrolysis of phenylboronic pinacol esters, which are related to the compound , helps understand their behavior and potential applications .
Neutron Capture Therapy
As boron-carriers, compounds like (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can be used in neutron capture therapy for cancer treatment. This involves accumulating boron in cancer cells and then irradiating them with neutrons, causing lethal damage to the cells .
Analytical Chemistry
In analytical chemistry, boronic acids can be used to develop methods for detecting various substances due to their ability to form reversible covalent bonds with sugars and other diols .
Biological Studies
Boronic acids are also used in biological studies to investigate the function of enzymes like serine proteases, where they act as inhibitors due to their ability to bind to the active site of these enzymes .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
properties
IUPAC Name |
[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYCSVUEHAFRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657297 | |
Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride | |
CAS RN |
913835-46-8 | |
Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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